molecular formula C15H13Cl2FN2O B4670642 N-(4-CHLORO-2-FLUOROPHENYL)-N'-(4-CHLOROPHENETHYL)UREA

N-(4-CHLORO-2-FLUOROPHENYL)-N'-(4-CHLOROPHENETHYL)UREA

Cat. No.: B4670642
M. Wt: 327.2 g/mol
InChI Key: FFUZTPBNAOIHMX-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2-FLUOROPHENYL)-N’-(4-CHLOROPHENETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of chloro and fluoro substituents on the phenyl rings can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-FLUOROPHENYL)-N’-(4-CHLOROPHENETHYL)UREA typically involves the reaction of 4-chloro-2-fluoroaniline with 4-chlorophenethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-FLUOROPHENYL)-N’-(4-CHLOROPHENETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized side chains.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-FLUOROPHENYL)-N’-(4-CHLOROPHENETHYL)UREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N’-(4-fluorophenethyl)urea
  • N-(4-Fluorophenyl)-N’-(4-chlorophenethyl)urea
  • N-(4-Bromophenyl)-N’-(4-chlorophenethyl)urea

Uniqueness

N-(4-CHLORO-2-FLUOROPHENYL)-N’-(4-CHLOROPHENETHYL)UREA is unique due to the specific arrangement of chloro and fluoro substituents on the phenyl rings. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-[2-(4-chlorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FN2O/c16-11-3-1-10(2-4-11)7-8-19-15(21)20-14-6-5-12(17)9-13(14)18/h1-6,9H,7-8H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUZTPBNAOIHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)NC2=C(C=C(C=C2)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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